molecular formula C15H21NO2 B14045499 1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one

1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one

Katalognummer: B14045499
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: YLNCJOVPXFPGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a hydroxy group and a methyl group attached to the piperidine ring

Vorbereitungsmethoden

The synthesis of 1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one typically involves organic synthesis techniques. The process generally starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the phenylpropanone moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the piperidine ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-(3-Hydroxy-3-methylpiperidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

1-[4-(3-hydroxy-3-methylpiperidin-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C15H21NO2/c1-3-14(17)12-5-7-13(8-6-12)16-10-4-9-15(2,18)11-16/h5-8,18H,3-4,9-11H2,1-2H3

InChI-Schlüssel

YLNCJOVPXFPGCR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.